molecular formula C24H24Cl2N4O4 B12460788 1,1'-Benzene-1,3-diylbis{3-[2-(2-chlorophenoxy)ethyl]urea}

1,1'-Benzene-1,3-diylbis{3-[2-(2-chlorophenoxy)ethyl]urea}

Cat. No.: B12460788
M. Wt: 503.4 g/mol
InChI Key: IEHRZPUGGMRPTL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[2-(2-chlorophenoxy)ethyl]-3-[3-({[2-(2-chlorophenoxy)ethyl]carbamoyl}amino)phenyl]urea is a complex organic compound characterized by its unique structure, which includes chlorophenoxy groups and a urea linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(2-chlorophenoxy)ethyl]-3-[3-({[2-(2-chlorophenoxy)ethyl]carbamoyl}amino)phenyl]urea typically involves multiple steps, starting with the preparation of intermediate compounds. The process often includes the reaction of 2-chlorophenol with ethylene oxide to form 2-(2-chlorophenoxy)ethanol. This intermediate is then reacted with isocyanates to form the corresponding carbamate. Subsequent reactions with aromatic amines and urea derivatives lead to the final product. The reaction conditions usually involve controlled temperatures and the use of solvents like dichloromethane or toluene to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-[2-(2-chlorophenoxy)ethyl]-3-[3-({[2-(2-chlorophenoxy)ethyl]carbamoyl}amino)phenyl]urea undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.

    Substitution: Nucleophilic substitution reactions can occur, especially at the chlorophenoxy groups, using reagents like sodium hydroxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium hydroxide in aqueous or alcoholic solutions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction can lead to the formation of amines or alcohols.

Scientific Research Applications

1-[2-(2-chlorophenoxy)ethyl]-3-[3-({[2-(2-chlorophenoxy)ethyl]carbamoyl}amino)phenyl]urea has several scientific research applications, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[2-(2-chlorophenoxy)ethyl]-3-[3-({[2-(2-chlorophenoxy)ethyl]carbamoyl}amino)phenyl]urea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-chlorophenoxy)ethyl ethyl ester
  • 2-chloro-3-ethylbenzoxazolium tetrafluoroborate
  • 1-[2-(2-chlorophenoxy)ethyl]pyrrolidin-3-ol

Uniqueness

1-[2-(2-chlorophenoxy)ethyl]-3-[3-({[2-(2-chlorophenoxy)ethyl]carbamoyl}amino)phenyl]urea is unique due to its specific structure, which includes multiple chlorophenoxy groups and a urea linkage. This structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

Molecular Formula

C24H24Cl2N4O4

Molecular Weight

503.4 g/mol

IUPAC Name

1-[2-(2-chlorophenoxy)ethyl]-3-[3-[2-(2-chlorophenoxy)ethylcarbamoylamino]phenyl]urea

InChI

InChI=1S/C24H24Cl2N4O4/c25-19-8-1-3-10-21(19)33-14-12-27-23(31)29-17-6-5-7-18(16-17)30-24(32)28-13-15-34-22-11-4-2-9-20(22)26/h1-11,16H,12-15H2,(H2,27,29,31)(H2,28,30,32)

InChI Key

IEHRZPUGGMRPTL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)OCCNC(=O)NC2=CC(=CC=C2)NC(=O)NCCOC3=CC=CC=C3Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.